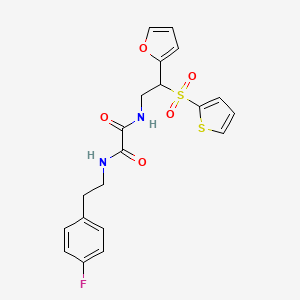

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

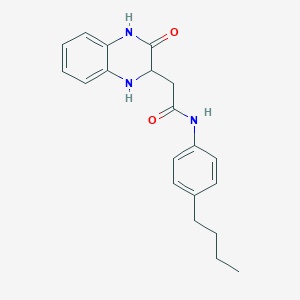

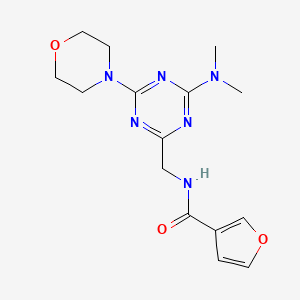

The compound “3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole” appears to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with various phenyl groups that have methoxy (OCH3) and methylsulfonyl (SO2CH3) substituents.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a β-dicarbonyl or α,β-unsaturated carbonyl compound, followed by various substitution reactions to introduce the methoxy and methylsulfonyl groups. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis

The presence of the methoxy and methylsulfonyl groups would likely have a significant effect on the compound’s physical and chemical properties. The methoxy groups are electron-donating, which could potentially increase the compound’s reactivity. The methylsulfonyl group is a strong electron-withdrawing group, which could decrease the electron density on the pyrazole ring and decrease its reactivity.Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could potentially be demethylated under acidic or basic conditions. The methylsulfonyl group could potentially be replaced by a nucleophile in an S_N2 reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various substituents. The methoxy and methylsulfonyl groups would likely increase the compound’s polarity and could potentially affect its solubility in various solvents.Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Tautomerism

The study of NH-pyrazoles, including derivatives similar to 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, has revealed insights into their structural characteristics and tautomerism. These compounds, depending on their molecular structure, can form complex patterns of hydrogen bonds, exhibiting unique tautomeric properties in both solution and solid states (Cornago et al., 2009).

2. Cytotoxicity and Enzyme Inhibition

Research on polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , has shown that these derivatives exhibit cytotoxic activities on tumor and non-tumor cell lines. They also demonstrate inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes (Kucukoglu et al., 2016).

3. Crystallography and Molecular Structure

Studies involving compounds similar to 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole focus on their crystallographic properties. These studies provide valuable insights into the molecular structure, tautomerism, and hydrogen bonding patterns, contributing to a better understanding of their chemical behavior (Kumarasinghe et al., 2009).

4. Medicinal Chemistry and Drug Discovery

Pyrazole derivatives have been explored for their potential in novel drug discovery, with studies investigating their synthesis and biological properties. These include antioxidant, anti-breast cancer, and anti-inflammatory activities, demonstrating their significance in medicinal chemistry (Thangarasu et al., 2019).

5. Antidepressant Activities

Research on 3,5-diphenyl-2-pyrazoline derivatives, related to the compound of interest, has evaluated their antidepressant activities. Specific substituents on the pyrazoline ring have been found to influence their effectiveness in reducing immobility times in animal models, highlighting their potential in mental health treatment (Palaska et al., 2001).

6. Corrosion Inhibition

Pyrazole derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting materials like steel highlights their practical applications in industrial settings (Yadav et al., 2016).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.

Zukünftige Richtungen

The study of pyrazole derivatives is a very active area of research, and new compounds with novel activities are continually being discovered. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceutical drugs.

Eigenschaften

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKCEIOVQMSNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

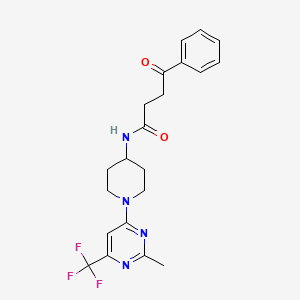

![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)